molecular formula C22H25ClN2O5S B300468 Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Cat. No. B300468
M. Wt: 465 g/mol
InChI Key: DHXDNQSGCFPPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate, also known as Methyl-CPCA, is a synthetic compound that belongs to the piperidine class of chemicals. It has gained attention in the scientific community due to its potential applications in pharmacological research. Methyl-CPCA is known to act as a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the study of addiction and other dopamine-related disorders.

Mechanism of Action

Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting this transporter, Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling is thought to be responsible for the effects of Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate on addiction and other dopamine-related disorders.
Biochemical and Physiological Effects:
Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine signaling in the brain, leading to increased motivation and reward-seeking behavior. It has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its effects on addiction and other disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate in lab experiments is its potency as a dopamine transporter inhibitor. This allows researchers to study the effects of dopamine signaling in a more precise and controlled manner. However, one limitation of using Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate is its potential for off-target effects on other neurotransmitter systems. This can make it difficult to interpret the results of experiments and may require additional controls to ensure specificity.

Future Directions

There are a number of future directions for research on Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate. One area of interest is the development of new treatments for addiction and other dopamine-related disorders. Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has shown promise in preclinical studies as a potential therapeutic agent, and further research is needed to determine its efficacy in humans. Another area of interest is the study of the effects of Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. This may provide new insights into the mechanisms of addiction and other disorders. Finally, the development of new and improved synthesis methods for Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate may allow for more efficient and cost-effective production of this compound for research purposes.

Synthesis Methods

The synthesis of Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with methylsulfonyl chloride to form 2-chlorobenzyl methylsulfonamide. This intermediate is then reacted with 4-(4-fluorobenzoyl)piperidine to form the desired product, Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate. The synthesis of Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been optimized to yield high purity and high yields.

Scientific Research Applications

Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in pharmacological research. It is known to act as a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the study of addiction and other dopamine-related disorders. Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate has been used in preclinical studies to investigate the role of dopamine in drug addiction and to develop new treatments for addiction. It has also been used to study the effects of dopamine on other physiological processes, such as learning and memory.

properties

Product Name

Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465 g/mol

IUPAC Name

methyl 1-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H25ClN2O5S/c1-30-22(27)17-11-13-24(14-12-17)21(26)16-7-9-19(10-8-16)25(31(2,28)29)15-18-5-3-4-6-20(18)23/h3-10,17H,11-15H2,1-2H3

InChI Key

DHXDNQSGCFPPLG-UHFFFAOYSA-N

SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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